Tert-butyl Piperidine-4-carboxylate
Overview
Description
Tert-butyl Piperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Tert-butyl Piperidine-4-carboxylate can be synthesized through various methods. One study synthesized tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate using 1 H NMR, 13 C NMR, MS, and FT-IR techniques . Another study demonstrated a simple, one-pot synthetic strategy to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .
Molecular Structure Analysis
The molecular structure of Tert-butyl Piperidine-4-carboxylate can be analyzed using various techniques. The title compound was characterized using 1 H NMR, 13 C NMR, MS, and FT-IR techniques, and its single crystal was evaluated using X-ray diffraction (XRD) .
Chemical Reactions Analysis
Tert-butyl Piperidine-4-carboxylate can participate in various chemical reactions. For instance, tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Physical And Chemical Properties Analysis
Tert-butyl Piperidine-4-carboxylate has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are 185.141578849 g/mol .
Scientific Research Applications
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Synthesis of 4-Carboxy-4-Anilidopiperidine Esters and Acids
- Application Summary : Tert-butyl Piperidine-4-carboxylate is used in the synthesis of 4-carboxy-4-anilidopiperidine esters and acids . These compounds are precursors for the radiosynthesis of [11C]6a and 18F-labelled analogues of 6a .
- Methods of Application : The synthesis relies on compound 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine-carboxylic acid . The tert-butyl ester of 4-carboxy-4-anilidopiperidines is used, resulting in a dramatic increase in the overall yield .
- Results or Outcomes : The modified synthesis led to a significant increase in the yield of the target N-propionylated-4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters . These compounds are valuable for the production of 11C and 18F-labelled 4-carboxy-4-anilidopiperidine radiotracers .
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Reactant for Synthesis of Various Compounds
- Application Summary : Tert-butyl Piperidine-4-carboxylate is used as a reactant for the synthesis of various compounds, including Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used for each compound .
- Results or Outcomes : The outcomes would also vary depending on the specific compound being synthesized .
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Intermediate in the Manufacture of Fentanyl and Related Derivatives
- Application Summary : Tert-butyl 4-(phenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
- Methods of Application : It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
- Results or Outcomes : The possession, sale, and importation of 1-Boc-4-AP are heavily regulated throughout much of the world due to its use in the production of potent opioids .
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Application Summary : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
- Methods of Application : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes : The successful synthesis of this compound provides a valuable intermediate for the production of biologically active compounds .
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Intermediate in the Manufacture of Designer Drugs
- Application Summary : Tert-butyl 4-(phenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, has been identified as an impurity in other designer drug products . It’s unclear if it has any pharmacological activity in its own right .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used for each compound .
- Results or Outcomes : The outcomes would also vary depending on the specific compound being synthesized .
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Reactant for Synthesis of Various Compounds
- Application Summary : Tert-butyl Piperidine-4-carboxylate is used as a reactant for the synthesis of various compounds, including Pim-1 inhibitors, Selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and Selective 5-HT6 antagonists .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used for each compound .
- Results or Outcomes : The outcomes would also vary depending on the specific compound being synthesized .
Safety And Hazards
Tert-butyl Piperidine-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wear personal protective equipment, avoid getting the compound in eyes, on skin, or on clothing, and to use only under a chemical fume hood .
properties
IUPAC Name |
tert-butyl piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYBPBOHNIHCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363766 | |
Record name | Tert-butyl Piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl Piperidine-4-carboxylate | |
CAS RN |
138007-24-6 | |
Record name | Tert-butyl Piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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